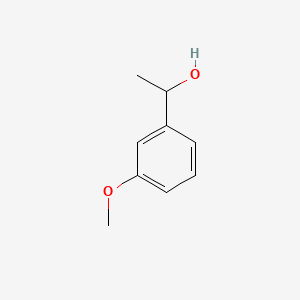

1-(3-Methoxyphenyl)ethanol

概要

説明

1-(3-Methoxyphenyl)ethanol is an organic compound with the molecular formula C9H12O2. It is a colorless to light yellow liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an ethanol group (-CH2CH2OH) attached to the same ring. This structure imparts unique chemical properties to the compound, making it valuable in different fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 3-methoxyacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-methoxyacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.

化学反応の分析

Types of Reactions: 1-(3-Methoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-methoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be further reduced to 3-methoxyphenylethane using strong reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

Oxidation: 3-Methoxybenzaldehyde.

Reduction: 3-Methoxyphenylethane.

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

1-(3-Methoxyphenyl)ethanol serves as a critical intermediate in the synthesis of various pharmaceuticals. A prominent example is its use in producing (S)-rivastigmine, a drug used to treat Alzheimer's disease. The synthesis involves a two-step process starting from (R)-1-(3-methoxyphenyl)ethanol, which is converted into (S)-1-(3-methoxyphenyl)ethylamine with a yield of 60% and an enantiomeric excess (ee) of 91% . This transformation highlights the compound's significance in developing chiral drugs.

Table 1: Synthesis of (S)-Rivastigmine from this compound

| Step | Reaction | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| 1 | Conversion to (S)-1-(3-methoxyphenyl)ethylamine | 60 | 91 |

| 2 | Final product synthesis (not specified) | N/A | N/A |

Biocatalytic Processes

The compound has been utilized in biocatalytic processes to produce enantiomerically enriched compounds. For instance, the oxidative kinetic resolution of racemic this compound using whole cells of Candida albicans has demonstrated high conversion rates and enantiomeric excesses. In one study, the process yielded (R)-1-(3-methoxyphenyl)ethanol with up to 99% conversion and high ee in less than 20 hours .

Table 2: Biocatalytic Production of Enantiomers

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Racemic this compound | Candida albicans | 99 | >99 |

Industrial Applications

Beyond pharmaceuticals, there is potential for the application of this compound in various industrial sectors. Its properties may be leveraged in the production of flavors, fragrances, and other chemical intermediates due to its aromatic structure and functional groups.

Case Studies and Research Findings

Several studies have explored the effectiveness of using microbial systems for the reduction of ketones to obtain chiral alcohols like this compound. For example, Lactobacillus paracasei has been employed for the asymmetric reduction of 3-methoxyacetophenone to yield (R)-1-(3-methoxyphenyl)ethanol with high efficiency .

Case Study: Asymmetric Reduction Using Lactobacillus paracasei

- Objective: To produce (R)-1-(3-methoxyphenyl)ethanol.

- Method: Asymmetric reduction of 3-methoxyacetophenone.

- Results: Achieved a yield of 92% with high enantiomeric purity.

作用機序

The mechanism of action of 1-(3-Methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. The methoxy group and ethanol moiety contribute to its reactivity and ability to form hydrogen bonds. These interactions can influence the compound’s biological activity, such as its antimicrobial effects, by disrupting microbial cell membranes or interfering with metabolic pathways.

類似化合物との比較

3-Methoxyphenethyl alcohol: Similar structure but with an ethyl group instead of an ethanol group.

3-Methoxybenzyl alcohol: Lacks the ethanol group, having a benzyl group instead.

4-Methoxyphenethyl alcohol: Similar structure but with the methoxy group at the para position.

Uniqueness: 1-(3-Methoxyphenyl)ethanol is unique due to the specific positioning of the methoxy and ethanol groups on the benzene ring. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

生物活性

1-(3-Methoxyphenyl)ethanol, also known as 1-(3-methoxyphenyl)ethan-1-ol, is an organic compound with significant biological activity and applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : C₉H₁₂O₂

- Molecular Weight : 152.19 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : Approximately 133 °C at 15 mmHg

- Flash Point : 104 °C

The compound features a methoxy group (-OCH₃) positioned para to the hydroxyl group (-OH) on a phenyl ring, which influences its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of neuroprotection and pharmacology.

Neuroprotective Effects

This compound has been studied for its potential neuroprotective effects. It is believed to interact with neurotransmitter systems, potentially offering protective benefits against neurodegeneration. This has implications for conditions such as Alzheimer's disease, where it serves as a precursor in the synthesis of Rivastigmine, a drug used to treat cognitive decline associated with dementia .

Pharmacological Interactions

The compound's interactions with various enzymes suggest it may influence drug metabolism and efficacy. Studies have shown that it can affect metabolic pathways, which is crucial for understanding its pharmacokinetics and potential therapeutic uses .

Synthesis Methods

Several methods exist for synthesizing this compound, including biocatalytic processes that utilize microorganisms or isolated enzymes. One notable method involves the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone, yielding high enantiomeric excess (ee) of the desired alcohol .

Key Synthesis Parameters

| Method | Yield | Enantiomeric Excess (ee) | Time |

|---|---|---|---|

| Bioreduction using KREDs | 70% | 91% | 5 hours |

| Deracemization via stereoinversion | >90% conversion | >80% ee | 4-24 hours |

The ability to produce enantiomerically pure compounds enhances the utility of this compound in pharmaceutical applications.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in pharmaceutical development:

- Synthesis of Rivastigmine : Research has shown that (R)-1-(3-methoxyphenyl)ethanol can be converted into (S)-1-(3-methoxyphenyl)ethylamine, a key intermediate in the synthesis of Rivastigmine .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its neuroprotective effects .

特性

IUPAC Name |

1-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBPFBWAXNCEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025820 | |

| Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23308-82-9 | |

| Record name | (±)-1-(3-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23308-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023308829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23308-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EQ14QXI2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1-(3-Methoxyphenyl)ethanol in pharmaceutical synthesis?

A: this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. One notable example is (S)-rivastigmine, a drug used to treat Alzheimer's disease. [] The (R)-enantiomer of this compound is a crucial precursor in the multi-step synthesis of this drug. []

Q2: Can microorganisms be used to produce enantiomerically pure this compound?

A: Yes, several studies have demonstrated the potential of using microorganisms for the enantioselective synthesis of this compound. For instance, researchers have explored the use of the yeast Debaryomyces hansenii P1 to reduce 3-methoxyacetophenone to (R)-1-(3-methoxyphenyl)ethanol with high enantiomeric excess (ee) and yield. [] Similarly, Lactobacillus paracasei BD87E6 was found to effectively catalyze the bioreduction of 3-methoxyacetophenone to (R)-1-(3-methoxyphenyl)ethanol with 99% ee. [] These findings highlight the potential of biocatalysis for producing enantiomerically pure this compound.

Q3: Can the substrate specificity of enzymes be modified to improve the production of (R)-1-(3-Methoxyphenyl)ethanol?

A: Yes, protein engineering techniques can be applied to modify enzyme characteristics and improve their suitability for specific biocatalytic reactions. For example, researchers successfully engineered the Thermoanaerobacter ethanolicus alcohol dehydrogenase (TeSADH) to enhance its activity towards sterically hindered substrates. [] By introducing triple point mutations, they created a variant, V115A/C295A/I86A, with improved catalytic efficiency for converting 3'-methoxyacetophenone to (R)-1-(3-methoxyphenyl)ethanol. [] This highlights the potential of enzyme engineering for optimizing the production of desired enantiomers.

Q4: Besides biocatalysis, are there other methods to synthesize enantiomerically pure this compound?

A: Yes, another approach involves deracemization. A study demonstrated a process utilizing Candida albicans and ketoreductases to convert a racemic mixture of 1-arylethanols, including this compound, to the (R)-enantiomer with high enantiomeric excess. [] This method offers an alternative route to obtain enantiomerically pure this compound.

Q5: Are there any existing patents related to the synthesis of this compound or its use in pharmaceutical synthesis?

A: Yes, a patent describes a method for preparing rivastigmine hydrogen tartrate, utilizing (S)-3-[1-(dimethylamino)ethyl]phenol and N-methyl-N-ethylformyl chloride as key intermediates. [] While not directly focused on this compound, the patent highlights its importance as a building block in the synthesis of pharmaceuticals like rivastigmine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。